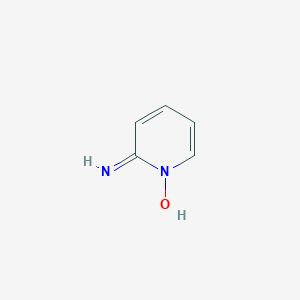
2-Aminopyridine N-oxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of substituted 2-aminopyridines from pyridine N-oxides is reported to be practical and efficient, achieving yields up to 84% through a one-pot, two-step process. This method involves in situ deprotection of an N-formylaminopyridine intermediate, enabling the synthesis of 2-aminopyridines where other methods may fail (Vamos & Cosford, 2014). Another approach involves the conversion of pyridine N-oxides via their corresponding N-(2-pyridyl)pyridinium salts, showcasing a highly regioselective conversion and compatibility with a wide range of functional groups (Xiong & Hoye, 2022).
Molecular Structure Analysis
The molecular and crystal structure of derivatives, like 2-N-methylamino-3-methylpyridine N-oxide, exhibits a nearly flat triply substituted pyridine skeleton, stabilized by intramolecular hydrogen bonds. This structural conformation facilitates the formation of a two-dimensional network of hydrogen bonds, influencing the compound's reactivity and interaction with other molecules (Bryndal et al., 2019).
Chemical Reactions and Properties
2-Aminopyridine N-oxides exhibit diverse reactivity, such as reacting with thiophosgene to produce oxadiazolo derivatives. These products are stable at room temperature but are explosive when heated (Rousseau & Taurins, 1977). Additionally, they can participate as ligands in catalyzed amination reactions of aryl chlorides with aliphatic amines, demonstrating their utility in organic synthesis (Liu et al., 2020).
Applications De Recherche Scientifique
Application
2-Aminopyridine is known for the synthesis of diverse biological molecules. Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
Methods
2-Aminopyridine serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals. The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
Results: The exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
2. High-Performance Symmetric Supercapacitors
Field
Application: 2-Aminopyridine functionalized partially reduced graphene oxide hydrogels (APGHs) have been prepared for high-performance symmetric supercapacitors .
Methods: During the reaction process, graphene oxide was used as the reactant and 2-Aminopyridine was used as both reductant and N dopant .
Results
The assembled APGH-40-based symmetric supercapacitor delivers a high-specific capacitance of 266.7 F g −1 at 0.3 A g −1, even at 10 A g −1, this value can still maintain at f 215.9 F g −1. In addition, the device also possesses a high energy density (9.3 Wh kg −1 at 75.0 W kg −1) and outstanding capacitance retention of 102.9% after 10,000 cycles at 10 A g −1 .
3. Antitrypanosomal and Antiplasmodial Activities
Field
Application: 2-Aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
Methods: The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
4. Production of Drugs
Field
Application: 2-Aminopyridine is used in the production of the drugs piroxicam, sulfapyridine, tenoxicam, and tripelennamine .
Methods: It is produced by the reaction of sodium amide with pyridine, the Chichibabin reaction .
Results: The resulting 2-Aminopyridine is then used as a building block in the synthesis of the aforementioned drugs .
5. Synthesis of Diverse Biological Molecules
Field
Application: 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules .
Methods
Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets. 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
Results
The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions. Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
6. Antitrypanosomal and Antiplasmodial Activities
Field
Application: New 2-aminopyrimidine derivatives have been prepared and tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
Methods: The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Safety And Hazards
Exposure to 2-Aminopyridine N-oxide can cause irritation to the eyes, nose, and throat, as well as headaches, dizziness, excitement, nausea, high blood pressure, respiratory distress, lassitude (weakness, exhaustion), convulsions, and stupor . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Orientations Futures
There is ongoing research into the synthesis of substituted 2-aminopyridines from pyridine N-oxides . The unique dual nature of reactivity of pyridine N-oxides and isocyanides, their tendency to react both as nucleophilic carbanions and electrophilic carbenes, has resulted in a rich chemical history . This suggests potential for future exploration and expansion of the synthetic arsenal for the synthesis of 2-aminopyridines .
Propriétés
IUPAC Name |
1-hydroxypyridin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-3-1-2-4-7(5)8/h1-4,6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPMVZCGIJJWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)N(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873292 | |
| Record name | 1-Oxopyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyridine N-oxide | |
CAS RN |
14150-95-9 | |
| Record name | 1-Oxopyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminopyridine N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



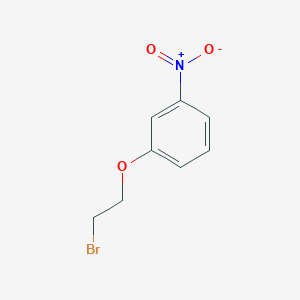
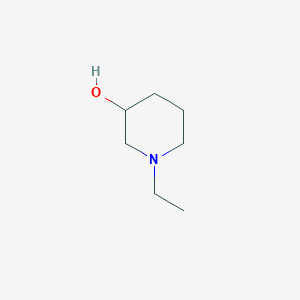
![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)

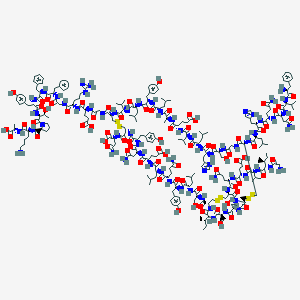

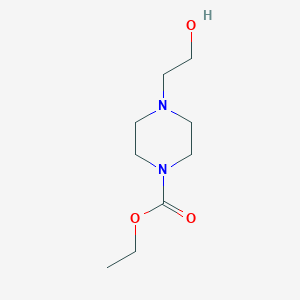



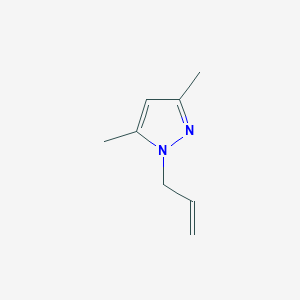


![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)